UK-5099

Description

Propriétés

IUPAC Name |

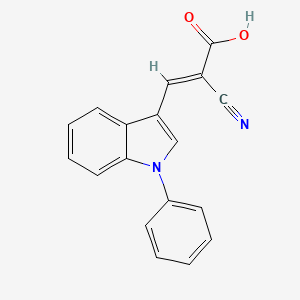

(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZNHCWFGNKBBZ-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56396-35-1 | |

| Record name | 2-Cyano-3-(1-phenylindol-3-yl)acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056396351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56396-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the mechanism of action of UK-5099

An In-depth Technical Guide to the Mechanism of Action of UK-5099

Introduction

This compound, also known as PF-1005023, is a potent and highly specific small molecule inhibitor of the mitochondrial pyruvate carrier (MPC). As a critical gatekeeper linking cytosolic glycolysis to mitochondrial metabolism, the MPC has emerged as a significant therapeutic target for a range of metabolic disorders, cancers, and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier

The primary mechanism of action of this compound is the direct inhibition of the mitochondrial pyruvate carrier. The MPC is an obligate heterodimer, composed of the MPC1 and MPC2 subunits, embedded in the inner mitochondrial membrane. Its function is to facilitate the transport of pyruvate, the end product of glycolysis, from the cytosol into the mitochondrial matrix.[1] Once in the matrix, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, fueling the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS).

This compound exerts its inhibitory effect through the following mechanisms:

-

Direct Binding: Cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds directly to a pocket formed by both the MPC1 and MPC2 subunits on the matrix side of the inner mitochondrial membrane.[2]

-

Competitive Inhibition: The inhibitor's binding site overlaps with the natural binding site for pyruvate. This spatial competition physically obstructs pyruvate from entering the transport channel, effectively blocking its uptake into the mitochondria.[2]

-

Conformational Stabilization: The binding of this compound stabilizes the MPC complex in a matrix-open conformation. This prevents the necessary conformational cycling between inward-open and outward-open states that is required for the translocation of pyruvate across the membrane.[2]

While it was initially hypothesized that this compound might form a covalent bond with cysteine residues on the carrier, recent studies indicate that high-affinity binding is not attributed to covalent interactions.[3][4] The interaction is potent, with inhibitory constants in the nanomolar range for mammalian MPC.

Cellular and Metabolic Consequences of MPC Inhibition

By blocking mitochondrial pyruvate import, this compound induces a significant metabolic reprogramming within the cell:

-

Inhibition of Pyruvate Oxidation: The most immediate effect is the cessation of pyruvate-dependent oxygen consumption, as the fuel for the TCA cycle is cut off at its source.[5][6][7]

-

Shift to Aerobic Glycolysis (Warburg Effect): To compensate for the block in mitochondrial ATP production, cells upregulate glycolysis. This leads to an increased rate of glucose consumption and a significant efflux of lactate into the extracellular space.[1][8]

-

Altered Energy Status: The inhibition of OXPHOS leads to a decrease in cellular ATP levels and a corresponding increase in ADP and AMP levels.[5][9]

-

Glutamine-dependency: To maintain the TCA cycle for biosynthetic purposes, cells treated with this compound often increase their uptake and oxidation of alternative fuels, particularly glutamine.[10]

These metabolic shifts have profound implications for cellular function, affecting proliferation, differentiation, and resistance to stress. For instance, in cancer cells, this compound can enhance a stem-like phenotype and confer resistance to certain chemotherapies.[1][8]

Quantitative Data

The inhibitory potency and pharmacokinetic properties of this compound have been quantified across various experimental systems.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | System | Reference |

| IC₅₀ | 50 nM | Pyruvate-dependent O₂ consumption (rat heart mitochondria) | [5][6][7] |

| IC₅₀ | 52.6 ± 8.3 nM | Pyruvate transport (human MPC1L/MPC2) | [3][4] |

| Kᵢ | 0.1–0.2 µM | Pyruvate transport (rat liver mitochondria) | [9] |

| Kᵢ | 49 µM | Pyruvate transport (trypanosomal plasma membrane) | [5][8][9] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice (20 mg/kg, Intraperitoneal)

| Parameter | Value | Unit | Reference |

| Cₘₐₓ | 82,500 ± 20,745 | ng·mL⁻¹ | [7] |

| Tₘₐₓ | 0.250 ± 0.000 | h | [7] |

| AUC₀₋ₜ | 42,103 ± 12,072 | ng·h·mL⁻¹ | [7] |

| MRT₀₋ₜ | 0.857 ± 0.143 | h | [7] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of this compound and its place in cellular metabolism.

Figure 1: this compound blocks pyruvate entry into the mitochondrion.

Figure 2: Competitive inhibition of the MPC by this compound.

Experimental Protocols

The mechanism of this compound has been characterized using a variety of robust experimental techniques. Below are detailed protocols for key assays.

Protocol 1: Oxygen Consumption Rate (OCR) Assay using Seahorse Analyzer

This protocol measures the effect of this compound on mitochondrial respiration fueled by pyruvate.

1. Cell Preparation:

- Seed cells (e.g., C2C12 myoblasts or cultured neurons) in a Seahorse XF cell culture microplate at a predetermined optimal density.

- Allow cells to adhere and grow for 24 hours in standard culture medium.

- One hour prior to the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates (e.g., 5 mM glucose, 1 mM pyruvate, 2 mM glutamine), and incubate at 37°C in a non-CO₂ incubator.

2. Inhibitor and Substrate Preparation:

- Prepare a stock solution of this compound in DMSO.

- Prepare assay reagents: this compound (for a final concentration of e.g., 10 µM), oligomycin (1 µM), FCCP (1 µM), and rotenone/antimycin A (0.5 µM). Load them into the appropriate ports of the Seahorse sensor cartridge.

3. Seahorse XF Analyzer Operation:

- Calibrate the sensor cartridge in Seahorse XF Calibrant solution.

- Load the cell plate into the Seahorse XF Analyzer.

- Execute a standard mitochondrial stress test protocol:

- Measure basal OCR (3-4 cycles).

- Inject this compound and measure the response (3-4 cycles). This will show the inhibition of pyruvate-dependent respiration.

- Inject oligomycin to inhibit ATP synthase.

- Inject FCCP to uncouple the mitochondrial membrane and measure maximal respiration.

- Inject rotenone/antimycin A to shut down mitochondrial respiration completely.

4. Data Analysis:

- Normalize OCR data to cell number or protein concentration.

- Calculate the percentage inhibition of basal respiration caused by this compound. Compare this to control wells without the inhibitor.

A[label="Seed cells in\nSeahorse plate"];

B[label="Incubate cells in\nassay medium"];

C [label="Load inhibitors into\nsensor cartridge"];

D [label="Calibrate cartridge and\nload plate into analyzer"];

E [label="Measure Basal OCR"];

F [label="Inject this compound"];

G [label="Measure OCR Response"];

H [label="Inject Oligomycin,\nFCCP, Rot/AA"];

I[label="Measure full\nMito Stress Profile"];

J [label="Normalize and\nAnalyze Data"];

A -> B -> D;

C -> D;

D -> E -> F -> G -> H -> I -> J;

}

Figure 3: Experimental workflow for a Seahorse OCR assay.

Protocol 2: Pyruvate Uptake in Isolated Mitochondria

This protocol directly measures the transport of pyruvate into mitochondria.

1. Mitochondria Isolation:

- Isolate mitochondria from fresh tissue (e.g., rat liver or heart) using differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, Tris, and EGTA).

- Determine the protein concentration of the mitochondrial suspension using a BCA or Bradford assay.

2. Uptake Assay:

- Prepare an assay buffer (e.g., KCl, Tris, EGTA, and a respiratory inhibitor like rotenone to prevent pyruvate metabolism).

- Pre-incubate aliquots of the mitochondrial suspension (e.g., 0.5 mg/mL) with either this compound (at various concentrations) or vehicle (DMSO) for 2-5 minutes at room temperature.

- Initiate the uptake by adding [¹⁴C]-labeled pyruvate to the suspension.

- After a short, defined time period (e.g., 30-60 seconds), terminate the transport by adding a potent stop solution containing a high concentration of a non-radioactive MPC inhibitor (e.g., α-cyano-4-hydroxycinnamate).

- Rapidly separate the mitochondria from the assay buffer by centrifugation through a layer of silicone oil.

3. Measurement and Analysis:

- Aspirate the aqueous and oil layers, and lyse the mitochondrial pellet.

- Measure the radioactivity in the pellet using liquid scintillation counting.

- Calculate the rate of pyruvate uptake and determine the IC₅₀ value for this compound by plotting uptake rate against inhibitor concentration.

Protocol 3: Isothermal Titration Calorimetry (ITC)

This protocol provides a direct measurement of the binding affinity between this compound and the purified MPC protein.[2]

1. Protein Preparation:

- Express and purify the human MPC1/MPC2 heterodimer complex using recombinant protein techniques.

- Dialyze the purified protein extensively against the desired ITC buffer to ensure buffer matching.

- Determine the precise protein concentration.

2. Ligand Preparation:

- Dissolve this compound in the same dialysis buffer to the desired concentration.

3. ITC Experiment:

- Load the purified MPC protein into the sample cell of the ITC instrument.

- Load the this compound solution into the injection syringe.

- Set the experimental parameters (temperature, stirring speed, injection volume, spacing).

- Perform a series of small, sequential injections of this compound into the protein solution. The instrument will measure the minute heat changes (endothermic or exothermic) that occur upon binding.

4. Data Analysis:

- Integrate the heat-change peaks for each injection.

- Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion

This compound is a foundational tool for studying cellular metabolism. Its well-defined mechanism of action—the specific, high-affinity, and competitive inhibition of the mitochondrial pyruvate carrier—allows researchers to precisely dissect the roles of mitochondrial pyruvate metabolism in health and disease. The consequent metabolic shift towards glycolysis provides a robust and reproducible model for investigating the Warburg effect and the metabolic flexibility of various cell types. The experimental protocols detailed herein represent the standard methodologies for confirming and exploring the effects of this potent inhibitor.

References

- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of human mitochondrial pyruvate carrier MPC1 and MPC2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PF-1005023 | MPC inhibitor | TargetMol [targetmol.com]

- 7. Determination and pharmacokinetics study of this compound in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]

- 10. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

UK-5099: An In-Depth Technical Guide to a Seminal Mitochondrial Pyruvate Carrier Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transport protein complex located in the inner mitochondrial membrane. By blocking the entry of pyruvate into the mitochondrial matrix, this compound effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle, inducing a metabolic shift towards aerobic glycolysis. This property has made it an invaluable tool for studying cellular metabolism, particularly in the context of cancer, immunology, and metabolic disorders. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental applications of this compound, presenting key data in a structured format and offering detailed protocols for its use in research.

Discovery and History

This compound, also known by its Pfizer designation PF-1005023, emerged from research on α-cyanocinnamate derivatives as inhibitors of mitochondrial transport processes. While the precise initial synthesis and discovery are not extensively documented in a single seminal publication, its use as a specific MPC inhibitor has been established in the scientific literature for decades. The work of Professor Andrew Halestrap's group at the University of Bristol was foundational in characterizing the mitochondrial pyruvate carrier and utilizing inhibitors like this compound to elucidate its function. A notable publication by Hildyard et al. in 2005, from the Halestrap laboratory, described a new class of highly specific and potent MPC inhibitors, using this compound as a well-characterized reference compound, highlighting its established role in the field by that time[1].

Chemically, this compound is (E)-2-Cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid. Its synthesis is based on the principles of Knoevenagel condensation, a classic method in organic chemistry for forming carbon-carbon double bonds.

Mechanism of Action

This compound acts as a non-competitive inhibitor of the mitochondrial pyruvate carrier. It is believed to interact with a critical cysteine residue on the MPC2 subunit of the MPC complex, which is essential for pyruvate transport. This interaction blocks the translocation of pyruvate from the cytoplasm into the mitochondrial matrix, thereby preventing its conversion to acetyl-CoA by the pyruvate dehydrogenase complex and its subsequent entry into the TCA cycle.

The inhibition of the MPC by this compound leads to a cascade of metabolic reprogramming events within the cell. The most prominent of these is a shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect. This metabolic switch has profound implications for cellular bioenergetics, redox status, and signaling pathways.

Quantitative Data

The inhibitory potency of this compound has been characterized in various biological systems. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Species/System | Reference |

| IC50 | |||

| Pyruvate-dependent O2 consumption | 50 nM | Rat heart mitochondria | |

| Ki | |||

| Pyruvate transport | 49 µM | Trypanosoma brucei plasma membrane | |

| Pyruvate transport | <0.1 µM | Rat liver mitochondria | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. The following is a generalized protocol based on the synthesis of structurally similar compounds[2][3][4].

Materials:

-

1-phenyl-1H-indole-3-carbaldehyde

-

2-cyanoacetic acid

-

Piperidine (catalyst)

-

Pyridine (solvent)

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve 1-phenyl-1H-indole-3-carbaldehyde and 2-cyanoacetic acid in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash it with water, and then with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure (E)-2-Cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid (this compound).

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a standard instrument for measuring cellular metabolism. The following protocol outlines its use with this compound to assess the dependence of cellular respiration on pyruvate oxidation[5][6][7][8][9].

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XFe24)

-

Seahorse XF cell culture microplates

-

Calibrant solution

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution (in DMSO)

-

Other metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Prepare Assay Medium: Warm the assay medium to 37°C and supplement it with substrates as required for the experiment.

-

Cell Washing: Remove the growth medium from the cells and wash them with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.

-

Incubate Cells: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

-

Prepare Inhibitor Plate: Load the injection ports of the sensor cartridge with the desired concentrations of this compound and other metabolic inhibitors.

-

Run Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate. Start the assay protocol, which will typically involve sequential injections of this compound and other inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

[14C]Pyruvate Uptake Assay in Isolated Mitochondria

This assay directly measures the transport of pyruvate into mitochondria[10].

Materials:

-

Isolated mitochondria

-

[14C]-labeled pyruvate

-

Incubation buffer (e.g., containing KCl, HEPES, and EGTA)

-

This compound

-

Stop solution (e.g., a high concentration of a non-radioactive MPC inhibitor like α-cyanocinnamate)

-

Scintillation fluid and counter

Procedure:

-

Isolate Mitochondria: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.

-

Prepare Reaction Tubes: Prepare microcentrifuge tubes containing the incubation buffer and the desired concentration of this compound or vehicle control.

-

Initiate Transport: Add the isolated mitochondria to the reaction tubes and pre-incubate for a short period. Initiate the transport reaction by adding [14C]pyruvate.

-

Stop Transport: After a defined time (typically a few seconds to minutes), stop the transport by adding the cold stop solution.

-

Separate Mitochondria: Rapidly pellet the mitochondria by centrifugation.

-

Measure Radioactivity: Aspirate the supernatant and lyse the mitochondrial pellet. Add scintillation fluid and measure the amount of incorporated [14C]pyruvate using a scintillation counter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental application.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for a Seahorse XF assay using this compound.

Caption: Metabolic reprogramming induced by this compound.

References

- 1. Identification and characterisation of a new class of highly specific and potent inhibitors of the mitochondrial pyruvate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4.9. Seahorse Analysis [bio-protocol.org]

- 7. agilent.com [agilent.com]

- 8. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UK-5099 in Elucidating the Warburg Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Warburg effect, a hallmark of cancer metabolism, describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift supports rapid cell proliferation and creates a unique dependency that can be exploited for therapeutic intervention. UK-5099, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), has emerged as a critical research tool for studying this phenomenon. By blocking the transport of pyruvate into the mitochondria, this compound effectively forces a reliance on glycolytic pathways, thereby inducing a Warburg-like phenotype. This guide provides an in-depth technical overview of this compound's mechanism of action, its application in cancer research, and detailed experimental protocols for its use.

Introduction: The Warburg Effect and the Mitochondrial Pyruvate Carrier

Cancer cells exhibit profound metabolic reprogramming to sustain their growth and proliferation.[1] One of the most well-documented metabolic alterations is the Warburg effect, where cancer cells avidly consume glucose and produce lactate, even in the presence of sufficient oxygen for mitochondrial respiration.[2][3] This seemingly inefficient method of ATP production provides a biosynthetic advantage by shunting glucose intermediates into pathways that generate nucleotides, lipids, and amino acids necessary for building new cells.[4]

The gatekeeper for pyruvate's entry into the mitochondrial tricarboxylic acid (TCA) cycle is the mitochondrial pyruvate carrier (MPC), a heterodimer of the MPC1 and MPC2 proteins.[1][5] In many cancers, the expression or activity of the MPC is downregulated, contributing to the Warburg phenotype.[1][6]

This compound: A Specific Inhibitor of the Mitochondrial Pyruvate Carrier

This compound is a potent and specific inhibitor of the MPC.[7] It acts by covalently binding to the MPC, thereby blocking the transport of pyruvate from the cytoplasm into the mitochondrial matrix.[7] This inhibition effectively uncouples glycolysis from the TCA cycle, forcing cells to rely on the conversion of pyruvate to lactate to regenerate NAD+ and sustain high rates of glycolysis.[6][8] This makes this compound an invaluable tool for inducing and studying the Warburg effect in a controlled experimental setting.[8][9]

Mechanism of Action

The primary mechanism of this compound is the direct inhibition of the mitochondrial pyruvate carrier (MPC).[5] This blockade has several downstream consequences that mimic the metabolic state of many cancer cells:

-

Reduced Mitochondrial Pyruvate: this compound treatment significantly decreases the concentration of pyruvate within the mitochondria.[8]

-

Shift to Aerobic Glycolysis: With mitochondrial pyruvate oxidation inhibited, cells upregulate glycolysis to meet their ATP demands, leading to increased glucose consumption and lactate production.[6][8]

-

Decreased Oxidative Phosphorylation (OXPHOS): The lack of pyruvate entering the TCA cycle leads to a reduction in the oxygen consumption rate (OCR) and ATP produced via OXPHOS.[8][9]

-

Altered Cellular Phenotypes: The metabolic shift induced by this compound has been shown to affect various cellular processes, including cell proliferation, differentiation, and drug resistance.[8][10]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.

| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference(s) |

| IC50 | Not specified | 50 nM | Inhibition of MPC | [11] |

| Mitochondrial Pyruvate Concentration | LnCap | Not specified | Significant reduction (p=0.03) | [8] |

| EC109, KYSE140, KYSE450 | 40 µM | Significant reduction | [6] | |

| ATP Production | LnCap | Not specified | Significant decrease (p=0.0013) | [8][12] |

| H661/PC-9 (NSCLC) | 20 µM (48h) | 50% reduction | [11] | |

| Extracellular Lactate | LnCap | Not specified | Significant increase | [8] |

| C4-2B | 10 µM (24h) | Increase | [5] | |

| EC109, KYSE140, KYSE450 | 40 µM | Significant increase (p=0.007, 0.001, 0.000, respectively) | [6] | |

| Glucose Consumption | EC109, KYSE140, KYSE450 | 40 µM (24h & 48h) | Significant increase (p<0.001) | [6] |

| Oxygen Consumption Rate (OCR) | LnCap | Not specified | Significant decrease | [8] |

| Cell Proliferation | LnCap | Not specified | Suppression | [8] |

| Cell Cycle | LnCap | Not specified | G0/G1 phase arrest | [8] |

| Chemoresistance | LnCap | Not specified | Increased resistance to cisplatin | [8] |

| Esophageal Squamous Carcinoma Cells | 40 µM | Increased resistance to radiotherapy and docetaxel | [13] | |

| Stemness Markers (Oct3/4, Nanog) | LnCap | Not specified | Increased expression | [8] |

| 832/13 cells | 150 µM | Increased expression | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cancer cells at a desired density in appropriate culture vessels. For example, for a 96-well plate Seahorse assay, seed 5 x 104 to 8 x 104 cells per well.[14][15] For a 6-well plate for lactate assays, seed 0.5 x 106 to 1 x 106 adherent cells per well.[16]

-

Cell Adherence: Allow cells to adhere and grow overnight in a standard incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM).

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Seahorse XF Real-Time ATP Rate Assay

This assay simultaneously measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) to determine the relative contributions of oxidative phosphorylation and glycolysis to cellular ATP production.[17]

-

Plate Seeding: Seed cells in a Seahorse XF cell culture plate and treat with this compound as described in section 4.1.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Prepare Assay Medium: Warm Seahorse XF assay medium supplemented with 10 mM glucose, 2 mM glutamine, and 1 mM sodium pyruvate to 37°C.[14]

-

Medium Exchange: Remove the culture medium from the cells and wash with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.

-

Incubate: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.

-

Load Cartridge: Load the hydrated sensor cartridge with the compounds to be injected. For a standard ATP rate assay, this will be oligomycin (an ATP synthase inhibitor) and a mixture of rotenone/antimycin A (Complex I and III inhibitors).[14]

-

Run Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before and after the injection of the inhibitors.

-

Data Analysis: Use the Seahorse Wave software to calculate the ATP production rates from both glycolysis and oxidative phosphorylation.

Extracellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, a direct measure of the rate of glycolysis.

-

Cell Treatment: Culture and treat cells with this compound in a multi-well plate (e.g., 6-well or 96-well) as described in section 4.1.

-

Sample Collection: After the treatment period, carefully collect a sample of the culture medium from each well.

-

Sample Preparation: If necessary, centrifuge the collected medium to pellet any detached cells and transfer the supernatant to a new tube.

-

Lactate Quantification: Use a commercial lactate assay kit (e.g., EnzyChrome lactate assay kit or Lactate-Glo™ Assay) to measure the lactate concentration in the collected medium.[8][18] Follow the manufacturer's instructions, which typically involve the following steps:

-

Prepare a standard curve using the provided lactate standard.

-

Add a reaction mixture containing lactate oxidase and/or lactate dehydrogenase and a colorimetric or luminescent probe to the standards and samples.[19]

-

Incubate the reaction for the specified time at room temperature.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Normalization: To account for differences in cell number, perform a cell viability or protein quantification assay (e.g., MTT, crystal violet, or BCA assay) on the remaining cells in the plate.[16] Normalize the lactate concentration to the cell number or protein content.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound blocks the mitochondrial pyruvate carrier (MPC), inhibiting pyruvate entry into the mitochondria.

Caption: Workflow for the Seahorse XF Real-Time ATP Rate Assay with this compound treatment.

Caption: Experimental workflow for measuring extracellular lactate production after this compound treatment.

Conclusion

This compound is an indispensable tool for researchers investigating the metabolic intricacies of cancer. Its specific inhibition of the mitochondrial pyruvate carrier provides a reliable method for inducing a Warburg-like phenotype, enabling detailed studies into the consequences of this metabolic shift. The experimental protocols and data presented in this guide offer a solid foundation for utilizing this compound to further unravel the complexities of cancer metabolism and to explore novel therapeutic strategies targeting this fundamental hallmark of cancer.

References

- 1. A role for the mitochondrial pyruvate carrier as a repressor of the Warburg effect and colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Cancer Metabolism - Revisiting the Warburg Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]

understanding the biological activity of UK-5099

An In-Depth Technical Guide to the Biological Activity of UK-5099

Introduction

This compound, also known as PF-1005023, is a potent and specific small-molecule inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2][3] As a derivative of α-cyanocinnamate, it serves as a critical tool for investigating the metabolic role of mitochondrial pyruvate transport.[4][5] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[6] This transport is a pivotal step linking glycolysis to mitochondrial oxidative phosphorylation (OXPHOS). By blocking this gatekeeper, this compound forces a profound metabolic reprogramming in cells, making it an invaluable compound for studying cancer metabolism, stem cell biology, and various metabolic disorders.[6][7]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the mitochondrial pyruvate carrier. The MPC is a heterodimer composed of MPC1 and MPC2 subunits, which together form the channel for pyruvate entry into the mitochondria.[6] this compound is understood to act as a non-competitive inhibitor that covalently modifies a thiol group on the carrier, thereby blocking pyruvate transport.[4][6] This blockade prevents pyruvate from being converted to acetyl-CoA by the pyruvate dehydrogenase complex within the mitochondria, effectively uncoupling glycolysis from the tricarboxylic acid (TCA) cycle.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified across various models and systems. The following tables summarize the key inhibitory concentrations (IC50) and inhibition constants (Ki).

Table 1: IC50 Values of this compound

| Parameter | System/Tissue | IC50 Value | Reference |

|---|---|---|---|

| Pyruvate-dependent O₂ Consumption | Rat Heart Mitochondria | 50 nM | [1][3][5] |

| Pyruvate Transport Inhibition | Human MPC1L/MPC2 | 52.6 ± 8.3 nM |[8] |

Table 2: Ki Values of this compound

| Parameter | Organism/Tissue | Ki Value | Reference |

|---|---|---|---|

| Pyruvate Transport Inhibition | Rat Liver Mitochondria | 0.1–0.2 µM | [2] |

| Pyruvate Carrier Inhibition | Trypanosoma brucei | 49 µM |[2][9][10] |

Biological Activities and Cellular Consequences

Inhibition of the MPC by this compound triggers a cascade of metabolic and cellular changes.

Metabolic Reprogramming: The Warburg Effect

By preventing pyruvate's entry into the mitochondria, this compound forces cells to rely more heavily on anaerobic pathways, even in the presence of oxygen—a phenomenon known as the Warburg effect or aerobic glycolysis.[6][7]

-

Decreased Oxidative Phosphorylation (OXPHOS): this compound treatment leads to a significant reduction in the oxygen consumption rate (OCR).[1][6]

-

Reduced ATP Production: Consequently, mitochondrial ATP synthesis is attenuated.[1][6]

-

Increased Glycolysis and Lactate Production: To compensate for the energy deficit, cells upregulate glycolysis. This results in increased glucose consumption and a significant rise in the production and excretion of lactate.[6][7]

-

Altered TCA Cycle Fueling: With pyruvate entry blocked, cells may adapt by using alternative substrates, such as glutamine, to fuel the TCA cycle.[11]

Effects on Cancer Cells

The metabolic shift induced by this compound has profound implications for cancer biology.

-

Inhibition of Proliferation and Cell Cycle Arrest: this compound has been shown to suppress the proliferation of cancer cells, such as the prostate cancer cell line LNCaP, and can arrest the cell cycle at the G1/G0 phase.[9][12]

-

Induction of Stem-like Properties: Paradoxically, the metabolic reprogramming can enhance cancer cell "stemness."[6] LNCaP cells treated with this compound show a higher proportion of the "side population" (a feature of stem-like cells) and increased expression of stemness markers like Oct3/4 and Nanog.[1][6]

-

Chemoresistance: This shift towards a stem-like, glycolytic phenotype is often associated with increased resistance to chemotherapeutic agents like cisplatin.[2][6][13]

-

Increased Invasion: In esophageal squamous cancer cells, MPC inhibition by this compound was linked to a significant increase in cell migration and invasion.[7]

Neuroprotective Effects

In neuronal models, MPC inhibition shows protective effects against excitotoxicity. By forcing neurons to oxidize alternative fuels like glutamate, this compound can lower the intracellular glutamate pool.[11] This reduces the amount of glutamate released during de-energization, thereby limiting the excitotoxic cascade.[11]

Experimental Protocols

The study of this compound involves a range of bioenergetic and cellular assays. Below are detailed methodologies for key experiments.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol assesses the impact of this compound on cellular oxygen consumption rate (OCR), a direct measure of mitochondrial respiration.

-

Cell Seeding: Plate cells (e.g., LNCaP, macrophages) in a Seahorse XF culture plate at an optimized density and allow them to adhere overnight.

-

Inhibitor Preparation: Prepare stock solutions of this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) in Seahorse XF assay medium.

-

Assay Procedure:

-

One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate the cells in a non-CO₂ incubator.

-

Load the prepared inhibitors into the appropriate ports of the sensor cartridge.

-

Calibrate the Seahorse XF Analyzer.

-

Measure the basal OCR.

-

Sequentially inject this compound to measure its direct effect, followed by oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and a mix of rotenone/antimycin A (to shut down mitochondrial respiration).

-

-

Data Analysis: Analyze the changes in OCR following each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. A significant drop in OCR after this compound injection indicates effective MPC inhibition.

Lactate Production Assay

This assay quantifies the shift towards glycolysis by measuring lactate efflux.

-

Cell Culture and Treatment: Culture cells to a desired confluency and treat with this compound (e.g., 10 µM) or a vehicle control for a specified period (e.g., 24-48 hours).

-

Sample Collection: Collect the cell culture medium.

-

Lactate Measurement: Use a commercial lactate assay kit (e.g., EnzyChrome™).

-

Add a small volume of the collected medium to a 96-well plate.

-

Prepare a standard curve using the provided lactate standards.

-

Add the kit's reaction mix, which typically contains lactate dehydrogenase and a probe, to all wells.

-

Incubate for the recommended time at room temperature, protected from light.

-

Measure the absorbance or fluorescence at the specified wavelength using a plate reader.

-

-

Data Analysis: Calculate the lactate concentration in the samples by comparing their readings to the standard curve. Normalize the results to cell number or total protein content. A significant increase in lactate in this compound-treated cells indicates enhanced glycolysis.[6][7]

Cell Viability and Proliferation Assay (e.g., MTT or EdU)

This protocol assesses the effect of this compound on cell growth.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Treatment: Treat cells with various concentrations of this compound to determine the IC50, or with a fixed concentration over a time course (e.g., 1-5 days).[12][14]

-

Proliferation Measurement (EdU Assay):

-

Add EdU (5-ethynyl-2´-deoxyuridine), a nucleoside analog of thymidine, to the cell culture and incubate to allow its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Add a reaction cocktail containing a fluorescent dye (e.g., Alexa Fluor) that uses a click chemistry reaction to bind to the EdU.

-

Counterstain nuclei with DAPI or Hoechst.

-

Image the plate using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of proliferating (EdU-positive) cells.[14]

-

-

Data Analysis: Compare the proliferation rates or viability between control and this compound-treated groups.

Off-Target Effects and Considerations

While this compound is a highly specific MPC inhibitor, especially at nanomolar to low micromolar concentrations, off-target effects have been reported. At higher concentrations, this compound can also inhibit monocarboxylate transporters (MCTs) which are responsible for transporting lactate and pyruvate across the plasma membrane.[1][2] Furthermore, some studies suggest that at concentrations above 25 µM, this compound can inhibit inflammatory responses in macrophages through mechanisms independent of MPC, potentially by impairing glutamate oxidation and HIF-1α stabilization.[15] Therefore, it is crucial to use the lowest effective concentration possible and to consider potential off-target effects when interpreting data from experiments using high doses of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]

- 3. This compound | PF-1005023 | MPC inhibitor | TargetMol [targetmol.com]

- 4. Mitochondrial Pyruvate Carrier Inhibitor, UK5099 [sigmaaldrich.com]

- 5. Determination and pharmacokinetics study of this compound in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]

- 15. researchgate.net [researchgate.net]

UK-5099: An In-Depth Technical Guide to a Potent Mitochondrial Pyruvate Carrier Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter responsible for the uptake of pyruvate from the cytosol into the mitochondrial matrix. By blocking this key step, this compound effectively decouples glycolysis from mitochondrial oxidative phosphorylation, inducing a metabolic shift towards aerobic glycolysis, a phenomenon famously observed in cancer cells known as the Warburg effect. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and its profound effects on cellular metabolism and signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the MPC.

Introduction

The mitochondrial pyruvate carrier (MPC) is a heterodimeric protein complex located in the inner mitochondrial membrane, composed of two subunits, MPC1 and MPC2.[1][2] It plays a pivotal role in cellular metabolism by transporting pyruvate, the end product of glycolysis, into the mitochondria. Once inside the mitochondrial matrix, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, fueling the tricarboxylic acid (TCA) cycle and subsequent ATP production through oxidative phosphorylation.[3] Given its central role in linking cytosolic and mitochondrial metabolism, the MPC has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[4]

This compound, also known as PF-1005023, is a cell-permeable α-cyanocinnamate derivative that acts as a highly specific and potent inhibitor of the MPC.[5] Its ability to block mitochondrial pyruvate transport makes it an invaluable tool for studying the metabolic consequences of MPC inhibition and for exploring the therapeutic potential of targeting this pathway.

Chemical Properties of this compound

This compound is a small molecule with the following chemical properties:

| Property | Value | Reference |

| IUPAC Name | (E)-2-cyano-3-(1-phenyl-1H-indol-3-yl)prop-2-enoic acid | [6] |

| Synonyms | PF-1005023, MPC Inhibitor | [5][7] |

| CAS Number | 56396-35-1 | [5][8] |

| Molecular Formula | C₁₈H₁₂N₂O₂ | [5][6][8] |

| Molecular Weight | 288.30 g/mol | [5][7][8] |

| Appearance | Bright yellow solid | [8] |

| Solubility | DMSO: 100 mg/mL | [8] |

Mechanism of Action

This compound acts as a non-competitive inhibitor of the mitochondrial pyruvate carrier.[5] It is believed to bind to a thiol group on the carrier protein, inducing a conformational change that blocks the transport of pyruvate across the inner mitochondrial membrane.[2][9] Recent structural studies have revealed that this compound binds within the central cavity of the MPC heterodimer, interacting with residues from both MPC1 and MPC2, thereby physically obstructing the pyruvate translocation pathway.[10] This inhibition is rapid and potent, leading to a swift and significant reduction in mitochondrial pyruvate uptake.

Quantitative Data

The inhibitory potency of this compound has been quantified in various systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | System | Reference |

| IC₅₀ | 50 nM | Pyruvate-dependent O₂ consumption in rat heart mitochondria | [6][11] |

| IC₅₀ | 52.6 ± 8.3 nM | Pyruvate transport in human MPC1L/MPC2 | [12] |

| Kᵢ | 49 µM | Pyruvate transport in Trypanosoma brucei | [7][13] |

| Kᵢ | ≤ 1 µM | Pyruvate transport in various systems | [5] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration | Effect | Reference |

| LnCap (Prostate Cancer) | 10 µM | Inhibition of cell proliferation | [14] |

| LnCap (Prostate Cancer) | 10 µM | G0/G1 phase cell cycle arrest | [2] |

| LnCap (Prostate Cancer) | 10 µM | Increased resistance to cisplatin | [2] |

| Various Cancer Cell Lines | 10 µM - 100 µM | Varied IC₅₀ values | [15] |

Signaling Pathways and Cellular Effects

The inhibition of the MPC by this compound triggers a cascade of metabolic and signaling events within the cell.

Metabolic Reprogramming

By blocking the entry of pyruvate into the mitochondria, this compound forces cells to rely more heavily on glycolysis for ATP production. This leads to:

-

Increased Glycolysis: Enhanced glucose uptake and conversion of pyruvate to lactate in the cytoplasm.[2][9]

-

Decreased Oxidative Phosphorylation (OXPHOS): Reduced oxygen consumption rate (OCR) and ATP production by the mitochondria.[2][9]

-

Altered TCA Cycle Metabolism: Decreased flux of glucose-derived carbon into the TCA cycle.[6]

-

Increased Glutaminolysis: To compensate for the reduced pyruvate-derived anaplerosis, cells may increase their reliance on glutamine to fuel the TCA cycle.[16]

Induction of Stem-like Properties in Cancer Cells

In some cancer cell models, treatment with this compound has been shown to enhance stem-like characteristics, including:

-

Increased Side Population (SP) Fraction: A higher proportion of cells that can efflux the Hoechst 33342 dye, a characteristic of stem cells.[2]

-

Upregulation of Stemness Markers: Increased expression of transcription factors associated with pluripotency, such as Oct3/4 and Nanog.[2]

-

Chemoresistance: Enhanced resistance to conventional chemotherapeutic agents like cisplatin.[2][17]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Mitochondrial Pyruvate Uptake Assay

This protocol allows for the direct measurement of pyruvate transport into isolated mitochondria.

Materials:

-

Mitochondrial isolation buffer (MIB): 70 mM sucrose, 210 mM D-mannitol, 5 mM HEPES, 1 mM EGTA, 0.5% (w/v) fatty acid-free BSA, pH 7.4.[7]

-

Uptake buffer (UB): 120 mM KCl, 5 mM HEPES, 1 mM EGTA, 2 µM rotenone, 2 µM antimycin A, pH 7.4.[7]

-

Radiolabeled pyruvate: [¹⁴C]-pyruvate.

-

This compound stock solution in DMSO.

-

Stop buffer: UB containing a high concentration of a non-radiolabeled MPC inhibitor (e.g., α-cyano-4-hydroxycinnamate).[7]

-

Scintillation cocktail.

-

Isolated mitochondria.

Procedure:

-

Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.

-

Resuspend the mitochondrial pellet in MIB to a final protein concentration of approximately 10-20 mg/mL.

-

Pre-incubate aliquots of the mitochondrial suspension with varying concentrations of this compound or vehicle (DMSO) for a specified time at the desired temperature.

-

Initiate the uptake reaction by adding the mitochondrial suspension to pre-warmed UB containing a known concentration of [¹⁴C]-pyruvate.

-

After a short incubation period (e.g., 1-2 minutes), terminate the transport by adding ice-cold stop buffer.

-

Rapidly separate the mitochondria from the uptake buffer by centrifugation through a layer of silicone oil or by rapid filtration.

-

Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the rate of pyruvate uptake and determine the inhibitory effect of this compound.

Oxygen Consumption Rate (OCR) Measurement

This protocol utilizes a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer.

-

Seahorse XF cell culture microplates.

-

Seahorse XF assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine), pH 7.4.[10][18]

-

This compound stock solution.

-

Mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone and antimycin A.[11][18]

-

Cells of interest.

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate at 37°C in a non-CO₂ incubator.[11]

-

Load the sensor cartridge with the mitochondrial stress test compounds and this compound at the desired final concentrations.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the protocol.

-

Measure the basal OCR.

-

Inject this compound and measure the change in OCR.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[9]

-

Analyze the data using the Seahorse Wave software.

Western Blot for Stemness Markers

This protocol details the detection of Oct3/4 and Nanog protein expression in cells treated with this compound.

Materials:

-

Cells treated with this compound or vehicle.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against Oct3/4, Nanog, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Lyse the treated and control cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Oct3/4 and Nanog overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Cell Cycle Analysis

This protocol describes the use of flow cytometry to analyze the cell cycle distribution of this compound-treated cells.

Materials:

-

Cells treated with this compound or vehicle.

-

Cold 70% ethanol.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Harvest the treated and control cells and wash them with PBS.

-

Fix the cells by slowly adding cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.[13]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and PI.[5]

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Side Population (SP) Assay

This protocol uses Hoechst 33342 dye to identify the side population of cells, which is enriched in stem-like cells.

Materials:

-

Cells treated with this compound or vehicle.

-

Hoechst 33342 dye.[19]

-

DMEM with 2% FBS and 10 mM HEPES.[2]

-

Verapamil (as a control to block the ABC transporter responsible for dye efflux).[2]

-

Flow cytometer with UV laser.

Procedure:

-

Resuspend the treated and control cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed DMEM.[2]

-

Add Hoechst 33342 to a final concentration of 5 µg/mL.[2]

-

For control samples, add verapamil to a final concentration of 50 µM.[2]

-

Incubate the cells at 37°C for 90 minutes, protected from light.[2][19]

-

After incubation, wash the cells with ice-cold HBSS and resuspend them in cold HBSS for analysis.

-

Analyze the cells on a flow cytometer equipped with a UV laser.

-

Acquire data for both blue and red fluorescence emission of the Hoechst dye.

-

The SP cells will appear as a distinct, dimly stained population on a dot plot of Hoechst blue versus Hoechst red fluorescence.

Conclusion

This compound is a powerful and selective inhibitor of the mitochondrial pyruvate carrier, making it an indispensable tool for studying cellular metabolism and a promising lead compound for the development of novel therapeutics. Its ability to induce a metabolic switch from oxidative phosphorylation to aerobic glycolysis has significant implications for cancer biology, where this metabolic phenotype is a hallmark of malignancy. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting the mitochondrial pyruvate carrier. As our understanding of the intricate roles of the MPC in health and disease continues to grow, so too will the importance of well-characterized inhibitors like this compound in advancing both basic science and clinical applications.

References

- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. kumc.edu [kumc.edu]

- 4. researchgate.net [researchgate.net]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencellonline.com [sciencellonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ijbs.com [ijbs.com]

- 12. promega.com [promega.com]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sartorius.com [sartorius.com]

- 16. corefacilities.iss.it [corefacilities.iss.it]

- 17. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bcm.edu [bcm.edu]

UK-5099: A Technical Guide to its Effects on Glycolysis and Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter responsible for shuttling pyruvate from the cytosol into the mitochondrial matrix. By blocking this key step, this compound effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation. This disruption forces a profound metabolic reprogramming within cells, characterized by a significant upregulation of glycolysis and a concomitant decrease in mitochondrial respiration. This guide provides an in-depth technical overview of the molecular mechanisms of this compound and its quantitative effects on cellular energy pathways, supported by experimental data and detailed protocols.

Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier

This compound acts as a highly selective inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex embedded in the inner mitochondrial membrane. The MPC is composed of two subunits, MPC1 and MPC2, which together form the channel for pyruvate transport. This compound covalently binds to the MPC, obstructing the passage of pyruvate into the mitochondria.[1] This blockade is the primary mechanism through which this compound exerts its effects on cellular metabolism. The inhibition of pyruvate import prevents its conversion to acetyl-CoA by the pyruvate dehydrogenase complex, thereby starving the TCA cycle of its main fuel source derived from glycolysis.

The inhibitory potency of this compound is well-documented, with a reported IC50 value of approximately 50 nM for the inhibition of pyruvate-dependent oxygen consumption.[2][3] The inhibitor constant (Ki) for its interaction with the trypanosomal pyruvate carrier is 49 μM.[1][2][4][5]

Effects on Glycolysis and Lactate Production

By preventing pyruvate from entering the mitochondria, this compound forces a metabolic shift towards aerobic glycolysis, a phenomenon often observed in cancer cells and known as the Warburg effect.[6] Cells treated with this compound exhibit a significant increase in glucose consumption and the subsequent conversion of pyruvate to lactate in the cytosol.[7][8] This metabolic rewiring allows for the continued, albeit less efficient, production of ATP solely through glycolysis.

Studies have consistently demonstrated that this compound treatment leads to a marked increase in the extracellular acidification rate (ECAR), a key indicator of lactate efflux and glycolytic activity.[8][9] This is accompanied by a significant rise in extracellular lactate levels, while intracellular lactate concentrations may not change significantly, indicating an efficient export of lactate out of the cell.[6][7]

Effects on Oxidative Phosphorylation and Mitochondrial Respiration

The primary consequence of MPC inhibition by this compound is the attenuation of mitochondrial oxidative phosphorylation (OXPHOS).[6] With the supply of pyruvate-derived acetyl-CoA cut off, the TCA cycle slows down, leading to a reduction in the production of NADH and FADH2, the electron donors for the electron transport chain.

This impairment of mitochondrial function is reflected in a significant decrease in the oxygen consumption rate (OCR).[6][9] Basal and maximal respiration are both diminished in the presence of this compound. Consequently, ATP production from oxidative phosphorylation is severely hampered, leading to a notable decrease in overall cellular ATP levels.[2][6][7] In some cancer cell lines, treatment with 20 μM this compound for 48 hours resulted in a 50% reduction in ATP levels.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Inhibition of the Mitochondrial Pyruvate Carrier on the Tumor Extracellular pH as Measured by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]

An In-depth Technical Guide to the Mechanism of Action of PF-1005023 (UK-5099)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1005023, also widely known as UK-5099, is a potent and specific small molecule inhibitor of the mitochondrial pyruvate carrier (MPC). By blocking the transport of pyruvate into the mitochondrial matrix, PF-1005023 effectively decouples glycolysis from the tricarboxylic acid (TCA) cycle, inducing a metabolic shift towards aerobic glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect. This guide provides a comprehensive overview of the mechanism of action of PF-1005023, detailing its molecular interactions, cellular consequences, and its emerging role in combination cancer therapy. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier

PF-1005023 acts as a highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical juncture in cellular metabolism, linking the glycolytic pathway to the TCA cycle and oxidative phosphorylation (OXPHOS).

The primary molecular target of PF-1005023 is the MPC complex, which is composed of two subunits, MPC1 and MPC2. Inhibition of the MPC by PF-1005023 prevents pyruvate from entering the mitochondria, thereby depriving the TCA cycle of its primary substrate derived from glycolysis.

Biochemical Activity

PF-1005023 has been demonstrated to be a potent inhibitor of MPC activity. In isolated rat heart mitochondria, it inhibits pyruvate-dependent oxygen consumption with a half-maximal inhibitory concentration (IC50) of 50 nM[1][2]. It is important to distinguish this from its reported inhibitory constant (Ki) of 49 µM, which pertains to the trypanosomal pyruvate carrier, highlighting a degree of species-specificity in its binding affinity[1][2][3]. While PF-1005023 is highly specific for the MPC, it has also been shown to inhibit monocarboxylate transporters (MCTs), albeit with significantly lower potency[2][3][4].

Cellular Consequences of MPC Inhibition

The blockade of mitochondrial pyruvate import by PF-1005023 triggers a cascade of metabolic and cellular reprogramming events.

Metabolic Reprogramming

By inhibiting the MPC, PF-1005023 forces a metabolic shift from oxidative phosphorylation to aerobic glycolysis. This results in:

-

Decreased Mitochondrial Respiration: A reduction in the oxygen consumption rate (OCR) is a direct consequence of the limited substrate availability for the TCA cycle.

-

Increased Glycolysis: To compensate for the reduced ATP production from OXPHOS, cells upregulate glycolysis, leading to an increased extracellular acidification rate (ECAR).

-

Lactate Accumulation: With pyruvate entry into the mitochondria blocked, it is preferentially converted to lactate in the cytosol.

-

Altered ATP Levels: The metabolic shift leads to a decrease in cellular ATP levels, with a corresponding increase in ADP and AMP concentrations[1][2].

Induction of Oxidative Stress and Mitochondrial Dysfunction

The metabolic alterations induced by PF-1005023 can lead to increased production of reactive oxygen species (ROS) and subsequent oxidative stress. This, coupled with the disruption of normal mitochondrial metabolism, contributes to mitochondrial damage and a decrease in the mitochondrial membrane potential.

Synergistic Anti-Cancer Effects with Syrosingopine

Recent research has highlighted the potent synergistic anti-cancer effects of PF-1005023 when used in combination with Syrosingopine, a dual inhibitor of the monocarboxylate transporters MCT1 and MCT4. This combination has shown significant efficacy in non-small cell lung cancer (NSCLC) models[5][6].

The synergistic mechanism is rooted in a dual blockade of cancer cell metabolism:

-

PF-1005023 (this compound): Blocks pyruvate entry into the mitochondria, forcing lactate production.

-

Syrosingopine: Inhibits the efflux of lactate from the cell via MCT1 and MCT4.

This combined action leads to a massive intracellular accumulation of lactate, causing severe metabolic stress, mitochondrial dysfunction, and the generation of excessive ROS. This, in turn, activates the Integrated Stress Response (ISR), a cellular signaling network that responds to various stress conditions. The activation of the ISR by this drug combination ultimately leads to the inhibition of cancer cell proliferation, migration, and invasion, while promoting apoptosis and cell cycle arrest[5][6].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of PF-1005023.

| Parameter | Value | Cell/System | Reference |

| IC50 (Pyruvate-dependent O2 consumption) | 50 nM | Rat heart mitochondria | [1][2] |

| Ki (Trypanosomal pyruvate carrier) | 49 µM | Trypanosoma brucei | [1][2][3] |

Table 1: Biochemical Activity of PF-1005023

| Effect | Cell Line | Treatment | Observation | Reference |

| Cell Viability | LnCap | Cisplatin (10 µM or 20 µM) + UK5099 | Increased cell viability compared to cisplatin alone | [7][8] |

| Apoptosis | H661, PC-9 | Syrosingopine + this compound | Significantly enhanced apoptosis compared to individual treatments | [9][10] |

| Cell Cycle | LnCap | UK5099 | Increased percentage of cells in G1/G0 phase | [8] |

| Metabolism | NSCLC cells | Syrosingopine + this compound | Diminished Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) | [6] |

| Mitochondrial Membrane Potential | NSCLC cells | Syrosingopine + this compound | Disruption of mitochondrial membrane potential | [9] |

Table 2: Cellular Effects of PF-1005023 and its Combination with Syrosingopine

Experimental Protocols

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the extent of apoptosis induced by PF-1005023, alone or in combination with other drugs.

-

Cell Treatment: Seed cells (e.g., H661 and PC-9) in 6-well plates and treat with DMSO (vehicle control), Syrosingopine, this compound, or a combination of both for 48 hours[9].

-

Cell Harvesting: Collect approximately 5 x 10^5 cells and wash them twice with cold PBS. Centrifuge at 1500 rpm for 5 minutes at 4°C[9].

-

Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 2.5 µL of Annexin V-FITC and 2.5 µL of Propidium Iodide (PI) staining solution. Incubate at room temperature for 15 minutes in the dark[9].

-

Flow Cytometry: Add 200 µL of 1x Binding Buffer to the cell suspension and analyze within 1 hour using a flow cytometer[9].

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay measures the disruption of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.

-

Cell Treatment: Treat cells as described in the apoptosis assay protocol[9].

-

Staining: After treatment, wash the cells with PBS and stain with the JC-1 dye. Incubate at 37°C for 30 minutes[9].

-

Analysis: Collect the cells, wash twice with PBS, and resuspend for analysis by flow cytometry[9].

Metabolic Flux Analysis (Seahorse XF Assay)

This assay measures the OCR and ECAR to assess mitochondrial respiration and glycolysis, respectively.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 30-60 minutes.

-

Compound Loading: Load the Seahorse sensor cartridge with the compounds to be injected (e.g., PF-1005023, oligomycin, FCCP, rotenone/antimycin A).

-

Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the assay to measure real-time OCR and ECAR.

Visualizations

Signaling Pathway of PF-1005023 (this compound) Action

Caption: Mechanism of PF-1005023 (this compound) action on cellular metabolism.

Synergistic Action of PF-1005023 and Syrosingopine

Caption: Synergistic anti-cancer mechanism of PF-1005023 and Syrosingopine.

Experimental Workflow for Apoptosis Assay

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (PF-1005023) | MPC inhibitor | TargetMol [targetmol.com]

- 3. This compound (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Syrosingopine and UK5099 synergistically suppress non-small cell lung cancer by activating the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]